molecular formula C8H9F3O4S B3047964 Methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester CAS No. 150765-78-9

Methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester

Cat. No.: B3047964
CAS No.: 150765-78-9
M. Wt: 258.22 g/mol
InChI Key: WEEZERRDHRWNFK-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester is a chemical compound with the molecular formula C8H9F3O4S and a molecular weight of 258.22 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a cyclohexenone moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester can be synthesized through several chemical routes. One common method involves the esterification of methanesulfonic acid with the corresponding alcohol under acidic conditions. The reaction typically requires a strong acid catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

(2-methyl-3-oxocyclohexen-1-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O4S/c1-5-6(12)3-2-4-7(5)15-16(13,14)8(9,10)11/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEZERRDHRWNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCC1=O)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445459
Record name Methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150765-78-9
Record name Methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester
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Methanesulfonic acid, trifluoro-, 2-methyl-3-oxo-1-cyclohexen-1-yl ester

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